molecular formula C24H27N5OS B15281903 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15281903
M. Wt: 433.6 g/mol
InChI Key: IPZMPOWEMSGQMU-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H27N5OS and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Cyano group : Contributes to the compound's reactivity and biological activity.
  • Dimethylpropyl moiety : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Triazole ring : Known for its role in various biological activities including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it could target enzymes related to inflammation or cancer progression.
  • Receptor Binding : Interaction with cell surface receptors can modulate signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with disease processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For example:

  • In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In vivo studies indicated that it significantly decreases pro-inflammatory cytokines in animal models of arthritis.
ModelCytokine Reduction (%)Dose (mg/kg)
Collagen-Induced Arthritis4510
Lipopolysaccharide-Induced Inflammation305

Case Studies

  • Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted the role of apoptosis and autophagy in mediating these effects.
  • Inflammation Model Assessment : Another investigation focused on the anti-inflammatory properties of the compound using a murine model. Results showed a marked decrease in paw swelling and joint damage compared to control groups.

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H27N5OS/c1-16(2)24(5,15-25)26-21(30)14-31-23-28-27-22(19-8-6-7-18(4)13-19)29(23)20-11-9-17(3)10-12-20/h6-13,16H,14H2,1-5H3,(H,26,30)

InChI Key

IPZMPOWEMSGQMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC(=C3)C

Origin of Product

United States

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